6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid
Description
This compound features a tetracyclic framework with fused oxa- and aza-heterocycles, an aminoethyl side chain, and a trifluoroacetic acid counterion. Its structural complexity arises from the bicyclo[7.7.1] backbone and stereochemical constraints, which influence its physicochemical properties and biological interactions. The trifluoroacetic acid moiety enhances solubility in polar solvents, while the aminoethyl group may confer reactivity or binding affinity toward biological targets .
Properties
IUPAC Name |
6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.C2HF3O2/c18-6-5-11-10-15(20)21-17-13-4-2-8-19-7-1-3-12(16(13)19)9-14(11)17;3-2(4,5)1(6)7/h9-10H,1-8,18H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUSAIWAUAMZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3CCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of FFN 511 involves several steps, starting with the preparation of the core structure followed by functionalization to introduce the aminoethyl group. The synthetic route typically involves:
Step 1: Formation of the core benzopyranoquinolizin structure through cyclization reactions.
Step 2: Introduction of the aminoethyl group via nucleophilic substitution reactions.
Reaction Conditions: The reactions are carried out under controlled temperatures and pH conditions to ensure high yield and purity.
Industrial Production: Industrial production methods involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
FFN 511 undergoes various chemical reactions, including:
Oxidation: FFN 511 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on FFN 511.
Substitution: Nucleophilic substitution reactions are common for introducing different substituents on the core structure.
Common Reagents and Conditions: Reagents such as chloroquine and other bases are used in these reactions.
Major Products: The major products formed from these reactions include modified derivatives of FFN 511 with different functional groups.
Scientific Research Applications
FFN 511 has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study the dynamics of neurotransmitter release and uptake.
Mechanism of Action
FFN 511 exerts its effects by targeting neuronal vesicular monoamine transporter 2 (VMAT2). It inhibits serotonin binding to VMAT2-containing membranes with an IC50 of 1 µM . The compound directly images the dynamics of release during exocytosis, allowing researchers to study the release of neurotransmitters such as dopamine . The molecular targets and pathways involved include VMAT2 and the exocytotic apparatus of neurons .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Azatetracyclo Family
(a) 4,5,15,16-Tetramethoxy-10-Azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]Heptadeca-1(16),2(7),3,5,9,11,13(17),14-Octaen-8-One (FDB000398)
- Key Differences: Contains four methoxy groups at positions 4, 5, 15, and 16, enhancing lipophilicity compared to the target compound’s aminoethyl group. Lacks the oxa-heterocycle and trifluoroacetic acid counterion.
- Bioactivity : Methoxy substituents are associated with altered binding to neurotransmitter receptors, as seen in aporphine alkaloids .
(b) 6-Hydroxy-10-(2-Oxo-1-Azatricyclo[7.3.1.0⁵,¹³]Trideca-3,5(13),6,8-Tetraen-3-Yl)-8-Oxa-13,14,16-Triazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]Hexadeca-1,3,6,9,11,15-Hexaen-5-One (PubChem ID: 91637738)
- Exhibits higher predicted binding affinity (–9.6 kcal/mol) to tropomyosin receptor kinase B (TrkB) compared to the reference ligand 7,8-DHF (–7.1 kcal/mol) .
(c) 1-Methoxy-6a-Beta-Aporphin-2-Ol (FDB002150)
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | FDB000398 | PubChem 91637738 | FDB002150 |
|---|---|---|---|---|
| Molecular Weight | ~500–550 Da* | 481.5 Da | 456.4 Da | 297.3 Da |
| Solubility (Polarity) | High (TFA counterion) | Moderate | Moderate | Low |
| Bioactive Groups | Aminoethyl, TFA | Methoxy | Hydroxy, Triazole | Methoxy, Hydroxy |
| Reported Affinity | N/A | N/A | –9.6 kcal/mol (TrkB) | Serotonin/Dopamine receptors |
*Estimated based on structural analogs .
Biological Activity
6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid, commonly referred to as FFN 511 , is a synthetic compound recognized for its significant biological implications in neuroscience and pharmacology. This article explores its biological activity, particularly its interaction with the vesicular monoamine transporter 2 (VMAT2) and its potential applications in research.
Chemical Structure and Properties
FFN 511 features a complex tetracyclic structure that incorporates both nitrogen and oxygen atoms, enhancing its solubility and reactivity in biological systems. The presence of an amino group and a trifluoroacetic acid moiety contributes to its unique chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C17H20N2O2 |
| Molecular Weight | 284.35 g/mol |
| CAS Number | 1004548-96-2 |
| Solubility | Soluble in polar solvents |
| Fluorescent Properties | Acts as a fluorescent false neurotransmitter |
FFN 511 primarily acts as a competitive inhibitor of serotonin binding to VMAT2. By mimicking neurotransmitters structurally, it competes for uptake into vesicles, where it accumulates and fluoresces. This fluorescence can be quantitatively measured to monitor the release of neurotransmitters like serotonin and dopamine.
Biochemical Pathways
The inhibition of serotonin binding to VMAT2 disrupts normal neurotransmitter transport, impacting dopamine release and potentially altering synaptic transmission dynamics. This mechanism is crucial for understanding various neuropharmacological processes.
In Vitro Studies
Research has demonstrated that FFN 511 effectively inhibits serotonin binding to VMAT2 with an IC50 value of approximately 1 µM. This property has been exploited in optical imaging studies to visualize presynaptic terminal activity in neurons .
Cytotoxicity Evaluations
In related studies involving derivatives of bis(2-aminoethyl)amine, compounds similar to FFN 511 were screened for cytotoxic activity against human cancer cell lines using the MTT assay. Notably:
- Compound 6 showed promising cytotoxic effects across multiple cancer cell lines.
- The strongest activity was observed in A549 (lung carcinoma) cells with significant inhibition of interleukin-6 secretion .
Case Studies
One notable study highlighted the use of FFN 511 in visualizing neurotransmitter release in live neuronal tissues. The compound's ability to fluoresce upon vesicular uptake allowed researchers to track presynaptic activity dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
